molecular formula C14H15NO3 B2429017 (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide CAS No. 1798975-28-6

(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide

Cat. No.: B2429017
CAS No.: 1798975-28-6
M. Wt: 245.278
InChI Key: FVESPFABUYEYHE-NSCUHMNNSA-N
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Description

(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is an organic compound that features a furan ring and an acrylamide group. Compounds containing furan rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of the acrylamide group suggests potential reactivity in polymerization and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acrylamide formation: The acrylamide group can be introduced via the reaction of an amine with acryloyl chloride or acrylamide under suitable conditions.

    Coupling reactions: The final step involves coupling the furan ring with the acrylamide group, often using catalysts and specific reaction conditions to ensure the desired (E)-configuration.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The acrylamide group can be reduced to form amines or other reduced products.

    Substitution: The furan ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Could be used in the production of polymers or other materials.

Mechanism of Action

The mechanism of action for (E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The furan ring may engage in π-π interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Similar structure but with a different substitution pattern.

    N-(furan-2-ylmethyl)acrylamide: Another furan-containing acrylamide with a different linkage.

Uniqueness

(E)-3-(furan-3-yl)-N-(1-(furan-3-yl)propan-2-yl)acrylamide is unique due to its specific (E)-configuration and the presence of two furan rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[1-(furan-3-yl)propan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-11(8-13-5-7-18-10-13)15-14(16)3-2-12-4-6-17-9-12/h2-7,9-11H,8H2,1H3,(H,15,16)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVESPFABUYEYHE-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C=CC2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=COC=C1)NC(=O)/C=C/C2=COC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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